Cas no 2137754-33-5 (1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy-)
1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy-
-
- Inchi: 1S/C15H22N2O2/c1-19-10-8-15(18)17-9-7-13(14(16)11-17)12-5-3-2-4-6-12/h2-6,13-14H,7-11,16H2,1H3
- InChI Key: QHRBYJDGBRMXOV-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CC=C2)C(N)C1)(=O)CCOC
1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375649-0.05g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-375649-0.1g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-375649-0.25g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-375649-0.5g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 0.5g |
$699.0 | 2023-03-02 | ||
| Enamine | EN300-375649-1.0g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375649-2.5g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 2.5g |
$1428.0 | 2023-03-02 | ||
| Enamine | EN300-375649-5.0g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 5.0g |
$2110.0 | 2023-03-02 | ||
| Enamine | EN300-375649-10.0g |
1-(3-amino-4-phenylpiperidin-1-yl)-3-methoxypropan-1-one |
2137754-33-5 | 10.0g |
$3131.0 | 2023-03-02 |
1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy- Related Literature
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy-
1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy
Introduction to 1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy
1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy is a complex organic compound with the CAS number 2137754-33-5. This compound belongs to the class of heterocyclic compounds and features a piperidine ring substituted with an amino group and a phenyl group. The presence of a methoxy group at the 3-position of the propanone moiety adds to its structural complexity and functional diversity. This compound has garnered attention in recent years due to its potential applications in pharmaceuticals and materials science.
Structural Analysis and Synthesis
The structure of 1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy is characterized by a piperidine ring system, which is a six-membered ring containing one nitrogen atom. The piperidine ring is substituted at the 4-position with a phenyl group and at the 3-position with an amino group. The propanone moiety is attached to the nitrogen atom of the piperidine ring, with a methoxy group located at the 3-position of the propanone chain. This unique structure allows for various functional groups to interact, making it a versatile molecule for chemical modifications.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of transition metal catalysts has been reported to facilitate key steps in the synthesis process.
Chemical Properties and Applications
Chemically, 1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy exhibits interesting properties due to its combination of aromaticity from the phenyl group and the electron-donating effects of the amino and methoxy groups. These properties make it suitable for various applications in drug design and material synthesis.
In pharmaceuticals, this compound has shown promise as a precursor for bioactive molecules. Its ability to form hydrogen bonds due to the amino and methoxy groups makes it an attractive candidate for drug delivery systems. Recent studies have explored its potential as an intermediate in the synthesis of anti-inflammatory agents and neuroprotective drugs.
Additionally, 1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy has been investigated for its role in polymer chemistry. Its rigid structure and functional groups allow it to serve as a building block for advanced polymers with tailored mechanical properties.
Recent Research Findings
Recent research has focused on understanding the electronic properties of 22868968, particularly its reactivity under different conditions. Computational studies have revealed that the amino group significantly influences the molecule's electron distribution, enhancing its nucleophilic character. This insight has been instrumental in designing more efficient synthetic pathways.
Another area of interest is the compound's interaction with biological systems. In vitro studies have demonstrated that 22868968 exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in chemotherapy. However, further research is needed to evaluate its selectivity and efficacy in vivo.
Furthermore, advancements in green chemistry have led to environmentally friendly methods for synthesizing 22868968, reducing reliance on hazardous reagents and solvents.
Conclusion
In summary, 22868968, or 1-Propanone, 1-(3-amino-4-phenoxyethyl)-propionitrile, is a multifaceted organic compound with significant potential in various fields. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials science. With ongoing research uncovering new applications and improving synthetic methodologies, this compound continues to be a focal point in contemporary chemical research.
2137754-33-5 (1-Propanone, 1-(3-amino-4-phenyl-1-piperidinyl)-3-methoxy-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)